3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid
CAS No.:
Cat. No.: VC18815311
Molecular Formula: C27H20ClF6NO5S
Molecular Weight: 620.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H20ClF6NO5S |
|---|---|
| Molecular Weight | 620.0 g/mol |
| IUPAC Name | 3-[6-[2-[2-chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C27H20ClF6NO5S/c28-22-6-2-5-21(27(32,33)34)20(22)10-7-16-8-11-24-23(13-16)35(15-18(40-24)9-12-25(36)37)41(38,39)19-4-1-3-17(14-19)26(29,30)31/h1-8,10-11,13-14,18H,9,12,15H2,(H,36,37) |
| Standard InChI Key | HNQAJIBKSKZNTO-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)C=CC4=C(C=CC=C4Cl)C(F)(F)F)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Stereochemistry
The IUPAC name 3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid encodes critical stereochemical and substituent information :
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Stereodescriptors: The (2S) configuration at position 2 of the dihydrobenzoxazine ring and the (E)-geometry of the vinyl group ensure specific three-dimensional positioning for biological interactions.
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Substituents:
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A 2-chloro-6-(trifluoromethyl)phenyl group attached via an ethylene linker.
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A 3-(trifluoromethyl)benzenesulfonyl group at position 4.
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A propanoic acid side chain at position 2.
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Molecular Specifications
Key molecular parameters derived from PubChem and VulcanChem entries include :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₂₀ClF₆NO₅S | |
| Molecular Weight | 620.0 g/mol | |
| XLogP3-AA | 6.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 10 | |
| Rotatable Bonds | 7 |
The presence of two trifluoromethyl groups (-CF₃) and a sulfonyl (-SO₂-) moiety contributes to enhanced lipophilicity (logP = 6.2) and potential metabolic resistance .
Synthesis and Structural Analogues
Synthetic Pathways
While explicit protocols remain unpublished, VulcanChem outlines a plausible multi-step synthesis:
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Benzoxazine Core Formation: Cyclization of o-aminophenol derivatives with epoxides or halohydrins.
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Sulfonation: Introduction of the 3-(trifluoromethyl)benzenesulfonyl group via nucleophilic aromatic substitution.
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Styryl Group Installation: Heck coupling or Wittig reaction to attach the 2-chloro-6-(trifluoromethyl)styryl moiety.
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Side Chain Functionalization: Introduction of the propanoic acid group through alkylation and oxidation.
Structural Analogues
Comparative analysis with related compounds highlights substitution-driven property modifications:
The additional trifluoromethyl group in the target compound increases molecular weight by 49.1 g/mol compared to the 4-chlorophenyl analogue while maintaining similar lipophilicity .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
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Aqueous Solubility: Predicted low solubility (<10 µg/mL) due to high logP and aromatic surface area .
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Membrane Permeability: Favorable transcellular diffusion suggested by the >6 logP value, though efflux transporter susceptibility remains uncharacterized .
Metabolic Stability
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CYP450 Interactions: The sulfonyl group may reduce CYP3A4-mediated oxidation, while trifluoromethyl groups resist oxidative defluorination.
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Glucuronidation Potential: The propanoic acid moiety provides a site for Phase II conjugation, potentially limiting systemic exposure .
Challenges and Development Considerations
Synthetic Complexity
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Step Count: Estimated 8-12 steps with cumulative yields <5%.
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Purification Challenges: Diastereomer separation required at the (2S)-configured center .
Toxicity Risks
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